

PDADI: A Superior Passivation Agent for Next-Generation Perovskite Solar Cells

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Compound of Interest

Compound Name: 1,3-Diaminopropane dihydroiodide

Cat. No.: B1449387

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A comprehensive analysis reveals that **1,3-diaminopropane dihydroiodide** (PDADI) demonstrates exceptional efficacy as a passivation agent for perovskite solar cells, leading to significant improvements in power conversion efficiency and stability. This guide provides a comparative overview of PDADI against other common passivation agents, supported by experimental data, detailed protocols, and mechanistic insights.

In the quest for highly efficient and stable perovskite solar cells (PSCs), the passivation of defects at the surface and grain boundaries of the perovskite film is a critical step. These defects act as non-radiative recombination centers, limiting the device's performance and longevity. Among the various passivation strategies, the use of organic ammonium salts has emerged as a particularly effective approach. This guide focuses on the performance of PDADI (**1,3-diaminopropane dihydroiodide**) and compares it with other widely used passivation agents, including polyethyleneimine (PEI), poly(ethylene-co-vinyl acetate) (PEIE), and poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN).

Comparative Performance Analysis

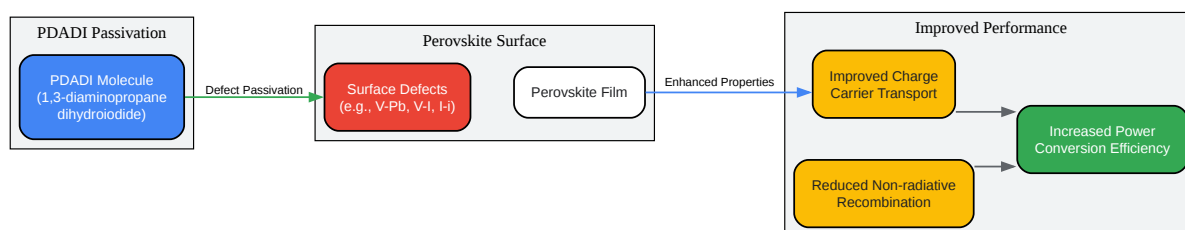
Experimental data consistently shows that PDADI treatment significantly enhances the key photovoltaic parameters of perovskite solar cells. The diammonium structure of PDADI is believed to effectively passivate both anionic and cationic defects on the perovskite surface. This dual-passivation capability leads to a substantial reduction in defect density and suppresses non-radiative recombination.^[1]

Passivation Agent	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (Voc)	Short-Circuit Current Density (Jsc)	Fill Factor (FF)	Reference Perovskite System
Control (No Passivation)	~18-20%	~1.10 V	~23 mA/cm ²	~75-78%	Inverted p-i-n
PDADI	>25% (certified 24.58%)	1.184 V	Not explicitly stated	Not explicitly stated	Inverted p-i-n[1]
PDADI (in tandem cell)	up to 33.1%	2.01 V	Not explicitly stated	Not explicitly stated	Perovskite/silicon tandem[1]
PEAI	19.22%	1.090 V	22.52 mA/cm ²	78.30%	Inverted p-i-n[2]
PEI	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Not specified
PFN	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Not specified
PEIE	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Lower than PDADI (qualitative)	Not specified

Note: Direct quantitative comparisons of PDADI with PEI, PFN, and PEIE under identical conditions are limited in the reviewed literature. The table reflects the superior performance of PDADI as reported in multiple studies, with PEA1 data provided as a benchmark for a commonly used passivation agent.

Mechanism of PDADI Passivation

The effectiveness of PDADI as a passivation agent stems from its molecular structure and its interaction with the perovskite surface. The two ammonium groups in PDADI can interact with and passivate negatively charged defects, such as lead vacancies (VPb) and iodide interstitials (Ii). Simultaneously, the iodide ions from PDADI can fill iodide vacancies (VI). This comprehensive defect passivation leads to a significant reduction in trap-assisted non-radiative recombination, thereby boosting the open-circuit voltage and overall power conversion efficiency.[1] Furthermore, PDADI treatment has been shown to improve charge carrier transport within the perovskite film.[1]

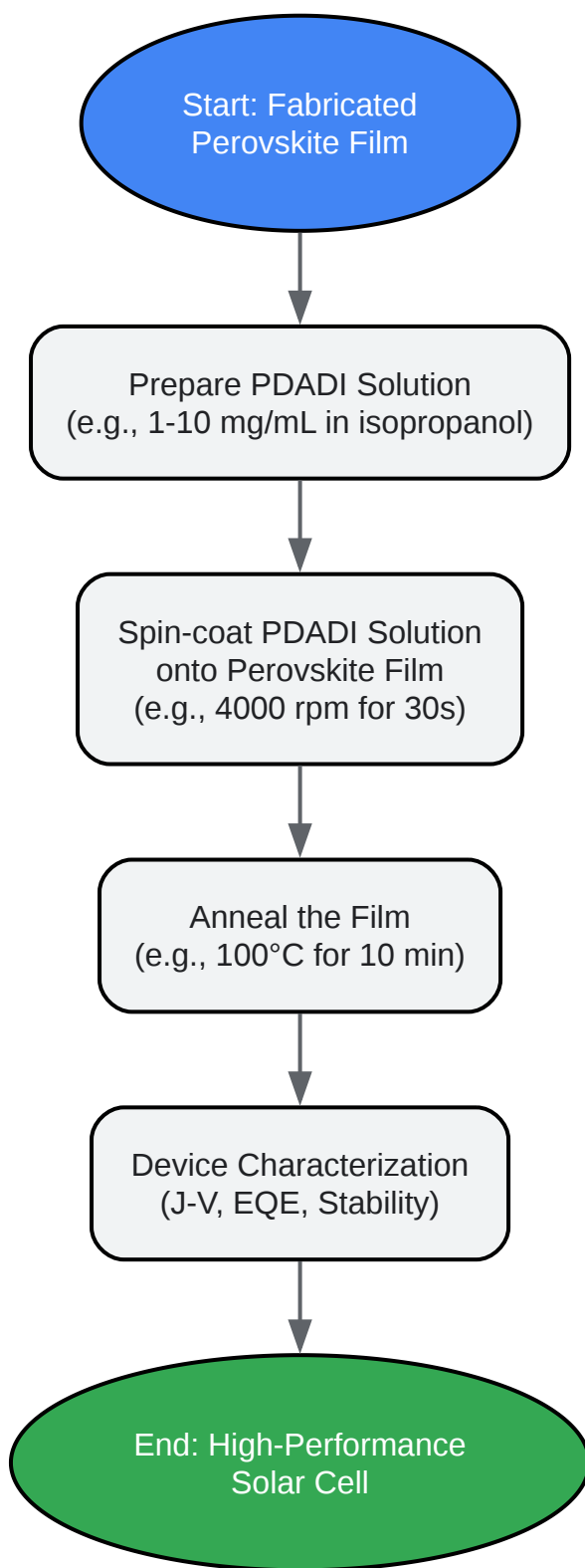


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Caption: Mechanism of PDADI passivation on perovskite surface defects.

Experimental Protocol: PDADI Passivation

The following provides a general experimental protocol for the post-treatment passivation of perovskite films with PDADI. This protocol is based on methodologies reported in the literature and should be optimized for specific perovskite compositions and device architectures.



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Caption: Experimental workflow for PDADI passivation of perovskite films.

Detailed Steps:

- **Preparation of PDADI Solution:** Dissolve PDADI powder in a suitable solvent, typically isopropanol, to the desired concentration (e.g., 1-10 mg/mL). The optimal concentration may vary depending on the perovskite composition and desired effect.
- **Perovskite Film Fabrication:** Prepare the perovskite active layer according to your standard protocol (e.g., one-step or two-step solution processing).
- **PDADI Deposition:** After the perovskite film is formed and cooled to room temperature, deposit the PDADI solution onto the surface. Spin-coating is a common method, typically performed at speeds ranging from 3000 to 5000 rpm for 20-40 seconds.
- **Annealing:** Following the spin-coating step, anneal the PDADI-treated perovskite film on a hotplate. A typical annealing temperature is around 100°C for 10 minutes. This step helps to remove the solvent and promote the interaction between PDADI and the perovskite surface.
- **Device Completion and Characterization:** Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal electrode). Finally, characterize the photovoltaic performance of the completed devices.

Conclusion and Outlook

PDADI has proven to be a highly effective passivation agent for a variety of perovskite solar cell architectures, leading to state-of-the-art power conversion efficiencies and enhanced device stability.^[1] Its ability to passivate a range of surface defects through its dual-functional ammonium groups makes it a superior choice compared to many other passivation agents. While direct, side-by-side comparisons with all common alternatives are still emerging, the existing body of research strongly supports the significant benefits of incorporating PDADI into perovskite solar cell fabrication. Further research focusing on optimizing the PDADI treatment for different perovskite compositions and upscaling the process for large-area devices will be crucial for the commercialization of this promising technology.

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